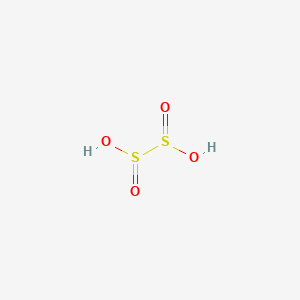

Dithionous acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La neriína es un glucósido cardíaco que se encuentra en la planta Nerium oleander. Este compuesto es conocido por sus potentes actividades biológicas, particularmente sus efectos en el sistema cardiovascular. La neriína, junto con otros glucósidos cardíacos como la oleandrina, es responsable de las propiedades tóxicas del Nerium oleander .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La extracción de la neriína del Nerium oleander implica varios pasos. Típicamente, las hojas de la planta se secan y se pulverizan. Las hojas pulverizadas se someten entonces a extracción con disolventes utilizando metanol o etanol. El extracto se concentra y se purifica utilizando técnicas cromatográficas para aislar la neriína .

Métodos de Producción Industrial: La producción industrial de la neriína no es común debido a su toxicidad. El proceso de extracción a partir de material vegetal sigue siendo el método principal para obtener este compuesto. Se utilizan técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar la pureza del compuesto extraído .

Análisis De Reacciones Químicas

Reduction Reactions

Dithionous acid and its salts act as potent reducing agents due to sulfur’s +3 oxidation state. Key reduction pathways include:

Inorganic Reductions

-

Reduction of Metal Ions :

2Fe3++S2O42−+2H2O→2Fe2++2SO32−+4H+

Dithionite ions reduce transition metal ions to lower oxidation states. For example:This reaction is critical in wastewater treatment for heavy metal removal12.

-

Reduction of Sulfur Dioxide :

2SO2+2H++2e−→H2S2O4

this compound forms via the reduction of sulfur dioxide in acidic conditions:This intermediate step is utilized in industrial dyeing processes13.

Organic Reductions

-

Nitro to Amino Groups :

Ar NO2+Na2S2O4→Ar NH2+2NaHSO3

Sodium dithionite reduces nitrobenzene derivatives to anilines under mild conditions:

Decomposition Pathways

This compound decomposes under heat (>75°C) or moisture exposure, producing sulfur dioxide (SO₂) and other byproducts:

H2S2O4→2SO2+H2O

Key Factors Influencing Decomposition :

| Factor | Effect |

|---|---|

| Temperature | Accelerates decomposition; exothermic above 140°F (60°C)14 |

| pH | Acidic conditions stabilize dithionite; alkaline media promote decay |

| Moisture | Hydrolysis releases SO₂ and heat, risking combustion14 |

Acid-Base Reactions

This compound reacts with strong acids (e.g., HCl, H₂SO₄) to release toxic gases:

Na2S2O4+2HCl→2NaCl+H2S2O4→2SO2+H2O

Safety Note : These reactions require controlled environments due to SO₂ emission risks12.

Oxidation Reactions

Dithionite ions are oxidized to sulfite (SO₃²⁻) or sulfate (SO₄²⁻) in the presence of oxidizing agents:

S2O42−+2O2+2H2O→2SO42−+4H+

Oxidizers of Concern :

Complexation with Metal Ions

Dithionite forms complexes with transition metals, altering redox potentials. For instance:

Zn2++S2O42−→ZnS2O4

These complexes are utilized in electrochemical applications and catalysis52.

Aplicaciones Científicas De Investigación

Industrial Applications

1. Textile Industry

- Bleaching Agent : Sodium dithionite is extensively used in the textile industry for the reductive bleaching of fabrics. It effectively removes color from vat dyes and sulfur dyes, allowing for a more uniform dyeing process.

- Dyeing Processes : It serves as a reducing agent in dyeing processes, facilitating the application of certain dyes that require a reducing environment to be effective.

2. Pulp and Paper Industry

- Pulp Bleaching : Dithionous acid is utilized in the bleaching of mechanical paper pulp. Its reducing properties help to remove lignin and other colored compounds from pulp, resulting in brighter paper products.

- Environmental Impact : The use of this compound in this sector has raised concerns about environmental toxicity; however, it remains a preferred choice due to its efficiency compared to traditional bleaching agents .

3. Food Industry

- Sugar Processing : Sodium dithionite is used in sugar processing to remove color from sugar syrups. This application improves the aesthetic quality of the final product without affecting flavor .

Environmental Applications

1. Water Treatment

- This compound acts as a reducing agent in water treatment processes. It can reduce heavy metals and other contaminants in wastewater, making it an effective tool for environmental remediation.

2. Ecotoxicology Studies

- Research indicates that sodium dithionite can influence the toxicity levels of pollutants in aquatic environments. Its application in ecotoxicology helps assess the environmental impact of various chemicals and their interactions with biological systems .

Analytical Chemistry

1. Reducing Agent in Chemical Reactions

- This compound is employed as a reducing agent in various chemical reactions, particularly in organic synthesis and analytical chemistry. It can reduce metal ions and other compounds, facilitating quantitative analysis.

2. Spectroscopic Studies

- In some spectroscopic methods, this compound is utilized to stabilize certain compounds or to act as a reference standard due to its predictable reducing behavior.

Case Studies

| Application Area | Description | Case Study Reference |

|---|---|---|

| Textile Industry | Use of sodium dithionite for vat dye reduction and fabric bleaching | Westbroek et al., 1999 |

| Pulp and Paper Industry | Comparative study on bleaching efficacy versus chlorine-based methods | GESTIS, 2002 |

| Water Treatment | Evaluation of sodium dithionite's effectiveness in heavy metal reduction | OECD SIDS Report |

| Environmental Science | Impact assessment on aquatic organisms exposed to sodium dithionite | Ecotoxicology Study |

Mecanismo De Acción

La neriína ejerce sus efectos inhibiendo la enzima ATPasa de sodio-potasio en las células cardíacas. Esta inhibición provoca un aumento de los niveles de sodio intracelulares, lo que a su vez provoca un aumento de los niveles de calcio intracelulares a través del intercambiador de sodio-calcio. Los elevados niveles de calcio mejoran la contractilidad cardíaca, lo que convierte a la neriína en un potente agente cardiotónico. Este mecanismo también contribuye a su toxicidad .

Compuestos Similares:

Oleandrina: Otro glucósido cardíaco que se encuentra en el Nerium oleander, con actividades biológicas y toxicidad similares.

Digitoxina: Un glucósido cardíaco de las especies de Digitalis, utilizado clínicamente por sus efectos cardiotónicos.

Singularidad de la Neriína: La neriína es única debido a su estructura específica y a la presencia de ciertos grupos funcionales que la diferencian de otros glucósidos cardíacos. Su potente actividad biológica y toxicidad la convierten en un compuesto de interés tanto para la investigación como para las posibles aplicaciones terapéuticas, a pesar de los desafíos asociados a su uso .

Comparación Con Compuestos Similares

Oleandrin: Another cardiac glycoside found in Nerium oleander, with similar biological activities and toxicity.

Digitoxin: A cardiac glycoside from Digitalis species, used clinically for its cardiotonic effects.

Uniqueness of Neriine: Neriine is unique due to its specific structure and the presence of certain functional groups that differentiate it from other cardiac glycosides. Its potent biological activity and toxicity make it a compound of interest for both research and potential therapeutic applications, despite the challenges associated with its use .

Propiedades

Número CAS |

15959-26-9 |

|---|---|

Fórmula molecular |

H2S2O4 H2O4S2 |

Peso molecular |

130.15 g/mol |

InChI |

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4) |

Clave InChI |

GRWZHXKQBITJKP-UHFFFAOYSA-N |

SMILES |

OS(=O)S(=O)O |

SMILES canónico |

OS(=O)S(=O)O |

Key on ui other cas no. |

7779-86-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.